Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Overview
Description
“Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate” is a chemical compound with the molecular formula C10H16N2O3S . It has a molecular weight of 244.31 . The compound is typically stored at temperatures between 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N2O2S.H2O/c1-7(2)14-5-4-8-9(6-14)17-11(13)10(8)12(15)16-3;/h7,17H,4-6,13H2,1-3H3;1H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound has a melting point of 105-108°C . It’s described as a solid in physical form . .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate serves as a versatile starting material for the synthesis of a wide range of heterocyclic compounds. It has been utilized in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles through reactions with phenylisothiocyanate and subsequent cyclization reactions. This process leads to various pyridothienopyrimidine derivatives, demonstrating the compound's role in the creation of structurally diverse heterocycles (El-Kashef et al., 2010).
Catalysis and Chemical Transformations
This compound is also a key intermediate in catalytic processes and chemical transformations. For instance, it has been involved in phosphine-catalyzed [4 + 2] annulations to synthesize highly functionalized tetrahydropyridines, showcasing its utility in facilitating complex chemical reactions with regioselectivity and high diastereoselectivities (Zhu et al., 2003).
Metal Complex Formation
Moreover, this compound has found applications in the synthesis of metal(II) complexes. These complexes are formed by reacting the compound with 5-bromo-salicylaldehyde to produce novel Schiff base ligands. The resulting Zn(II) and Ni(II) complexes have been characterized and evaluated for their antioxidant activities, indicating the compound's potential in the development of bioactive materials (Buldurun et al., 2019).
Structural and Biological Studies
In structural chemistry, the detailed study of this compound's crystal structure has provided insights into its conformation and interactions, which are crucial for understanding its reactivity and potential applications in designing more complex molecules for specific functions (Vasu et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.H2O/c1-12-4-3-6-7(5-12)15-9(11)8(6)10(13)14-2;/h3-5,11H2,1-2H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJVSHRWKHPEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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